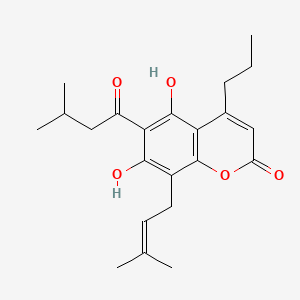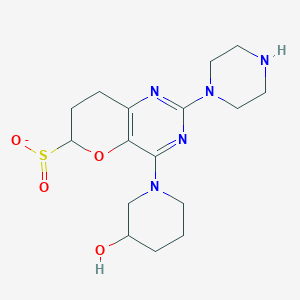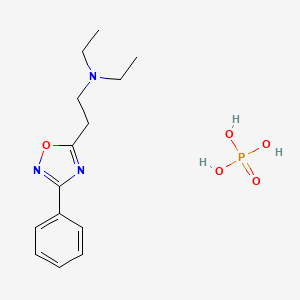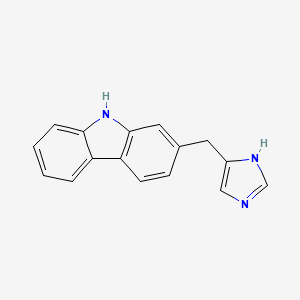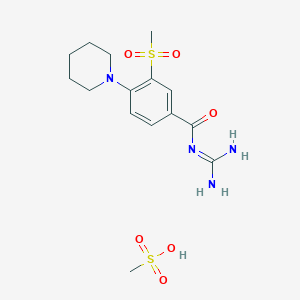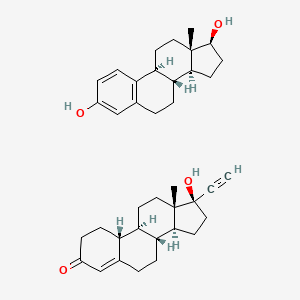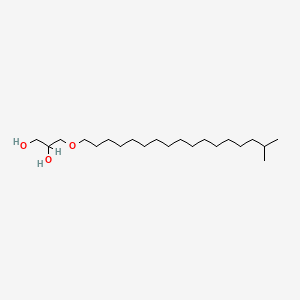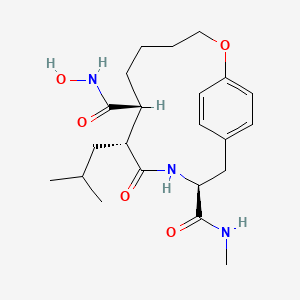
2-Oxa-10-azabicyclo(11.2.2)heptadeca-13,15,16-triene-7,11-dicarboxamide, N7-hydroxy-N11-methyl-8-(2-methylpropyl)-9-oxo-, (7R,8R,11S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Oxa-10-azabicyclo(11.2.2)heptadeca-13,15,16-triene-7,11-dicarboxamide, N7-hydroxy-N11-methyl-8-(2-methylpropyl)-9-oxo-, (7R,8R,11S)-, also known as A-177430, is a chemical compound with the molecular formula C22H33N3O5. It is identified by its unique ingredient identifier (UNII) 6Q34G5plnl. This compound is notable for its specific molecular structure and properties, which make it of interest in various scientific and industrial applications .
Métodos De Preparación
The synthesis of 2-Oxa-10-azabicyclo(11.2.2)heptadeca-13,15,16-triene-7,11-dicarboxamide, N7-hydroxy-N11-methyl-8-(2-methylpropyl)-9-oxo-, (7R,8R,11S)- involves several steps, typically starting with the preparation of the core structure followed by the addition of functional groups. The synthetic routes and reaction conditions can vary, but they generally involve the use of specific reagents and catalysts to achieve the desired molecular configuration. Industrial production methods may include large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
2-Oxa-10-azabicyclo(11.2.2)heptadeca-13,15,16-triene-7,11-dicarboxamide, N7-hydroxy-N11-methyl-8-(2-methylpropyl)-9-oxo-, (7R,8R,11S)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they typically involve modifications to the functional groups attached to the core structure .
Aplicaciones Científicas De Investigación
2-Oxa-10-azabicyclo(11.2.2)heptadeca-13,15,16-triene-7,11-dicarboxamide, N7-hydroxy-N11-methyl-8-(2-methylpropyl)-9-oxo-, (7R,8R,11S)- has a wide range of scientific research applications. In chemistry, it is used as a reagent or intermediate in the synthesis of more complex molecules. In biology and medicine, it may be studied for its potential therapeutic effects or as a tool for understanding biological processes. Industrial applications include its use in the development of new materials or as a component in various chemical processes .
Mecanismo De Acción
The mechanism of action of 2-Oxa-10-azabicyclo(11.2.2)heptadeca-13,15,16-triene-7,11-dicarboxamide, N7-hydroxy-N11-methyl-8-(2-methylpropyl)-9-oxo-, (7R,8R,11S)- involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved can vary, but they typically include key enzymes or receptors that play a role in the compound’s effects .
Comparación Con Compuestos Similares
2-Oxa-10-azabicyclo(11.2.2)heptadeca-13,15,16-triene-7,11-dicarboxamide, N7-hydroxy-N11-methyl-8-(2-methylpropyl)-9-oxo-, (7R,8R,11S)- can be compared with other similar compounds to highlight its unique properties. Similar compounds may include those with similar molecular structures or functional groups. The comparison can focus on differences in reactivity, stability, or biological activity, which can provide insights into the specific advantages or limitations of 2-Oxa-10-azabicyclo(11.2.2)heptadeca-13,15,16-triene-7,11-dicarboxamide, N7-hydroxy-N11-methyl-8-(2-methylpropyl)-9-oxo-, (7R,8R,11S)- .
Propiedades
Número CAS |
210484-07-4 |
|---|---|
Fórmula molecular |
C22H33N3O5 |
Peso molecular |
419.5 g/mol |
Nombre IUPAC |
(7R,8R,11S)-7-N-hydroxy-11-N-methyl-8-(2-methylpropyl)-9-oxo-2-oxa-10-azabicyclo[11.2.2]heptadeca-1(15),13,16-triene-7,11-dicarboxamide |
InChI |
InChI=1S/C22H33N3O5/c1-14(2)12-18-17(21(27)25-29)6-4-5-11-30-16-9-7-15(8-10-16)13-19(22(28)23-3)24-20(18)26/h7-10,14,17-19,29H,4-6,11-13H2,1-3H3,(H,23,28)(H,24,26)(H,25,27)/t17-,18-,19+/m1/s1 |
Clave InChI |
BJOZETKUSDMMAN-QRVBRYPASA-N |
SMILES |
CC(C)CC1C(CCCCOC2=CC=C(CC(NC1=O)C(=O)NC)C=C2)C(=O)NO |
SMILES isomérico |
CC(C)C[C@@H]1[C@@H](CCCCOC2=CC=C(C[C@H](NC1=O)C(=O)NC)C=C2)C(=O)NO |
SMILES canónico |
CC(C)CC1C(CCCCOC2=CC=C(CC(NC1=O)C(=O)NC)C=C2)C(=O)NO |
Sinónimos |
A 177430 A-177430 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


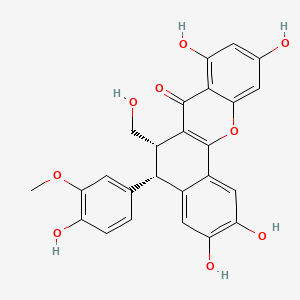
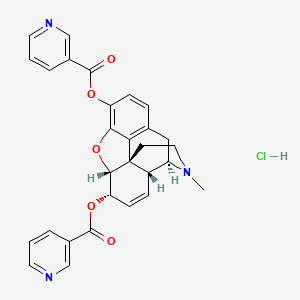
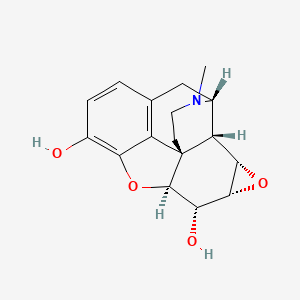
![[(E)-1-(2,4-dimethyl-1,3-oxazol-5-yl)ethylideneamino] 4-(trifluoromethyl)benzoate](/img/structure/B1242737.png)
